(3-Chlorophenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone
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Overview
Description
(3-CHLOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE is a complex organic compound with a molecular formula of C19H20ClN2O2 This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a piperazino-piperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-CHLOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)[4-(2-methoxyphenyl)piperidino]methanone
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- 3-(4-Chlorophenyl)-2-oxiranylmethanone
Uniqueness
(3-CHLOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28ClN3O2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O2/c1-29-22-8-3-2-7-21(22)26-15-13-25(14-16-26)20-9-11-27(12-10-20)23(28)18-5-4-6-19(24)17-18/h2-8,17,20H,9-16H2,1H3 |
InChI Key |
IYDMGZQYYTYKAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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